molecular formula C29H29NO B14259416 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol CAS No. 388568-31-8

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol

Cat. No.: B14259416
CAS No.: 388568-31-8
M. Wt: 407.5 g/mol
InChI Key: BUZXUCXNXJWGMG-UHFFFAOYSA-N
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Description

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group attached to a complex aromatic structure, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-methylphenyl)aniline with 4-bromophenol under specific conditions to form the desired product. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenol and aromatic amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxy-4’'-boronic acid triphenylamine: Similar in structure but contains methoxy groups and a boronic acid moiety.

    2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Features a similar aromatic structure but with different functional groups.

    4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]: Contains a cyclohexylidene bridge and similar aromatic amine groups.

Uniqueness

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is unique due to its specific combination of functional groups and aromatic structure

Properties

CAS No.

388568-31-8

Molecular Formula

C29H29NO

Molecular Weight

407.5 g/mol

IUPAC Name

4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenol

InChI

InChI=1S/C29H29NO/c1-21-5-13-25(14-6-21)30(26-15-7-22(2)8-16-26)27-17-9-23(10-18-27)29(3,4)24-11-19-28(31)20-12-24/h5-20,31H,1-4H3

InChI Key

BUZXUCXNXJWGMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Origin of Product

United States

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